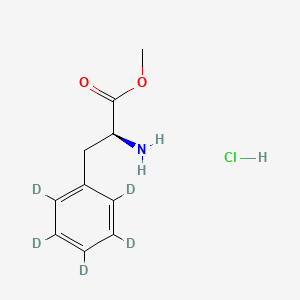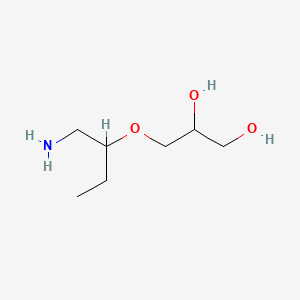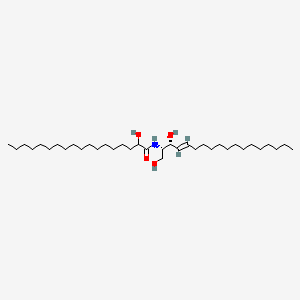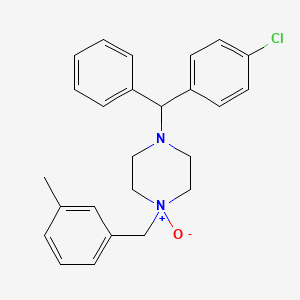
Pyrimidifen-d5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidifen-d5 is a biochemical used for proteomics research . It has a molecular formula of C20H23D5ClN3O2 and a molecular weight of 382.94 . It is a derivative of Pyrimidifen, which has a molecular formula of C20H28ClN3O2 .
Synthesis Analysis
While specific synthesis methods for Pyrimidifen-d5 were not found, there are general methods for synthesizing pyrimidine derivatives. For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine equivalent promoted by K2S2O8 provides 4-arylpyrimidines . A series of novel pyrimidinamine derivatives containing phenyloxazole moiety were also designed and synthesized .
Molecular Structure Analysis
The molecular structure of Pyrimidifen-d5 is a derivative of Pyrimidifen, which has a molecular formula of C20H28ClN3O2 . The ‘d5’ in Pyrimidifen-d5 indicates the presence of five deuterium atoms, which are isotopes of hydrogen, in the molecule .
Physical And Chemical Properties Analysis
Pyrimidifen-d5 is a solid crystalline powder . The molecular weight of Pyrimidifen-d5 is 382.94 .
Mechanism of Action
Safety and Hazards
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrimidifen-d5 involves the incorporation of five deuterium atoms into the Pyrimidifen molecule. This can be achieved through a series of chemical reactions that involve the use of deuterated reagents and solvents. The key steps in the synthesis pathway include the introduction of deuterium atoms into the aromatic ring of Pyrimidifen, followed by the formation of the final product through a series of coupling reactions.", "Starting Materials": ["Pyrimidifen", "Deuterated reagents and solvents"], "Reaction": ["Step 1: Introduction of deuterium atoms into the aromatic ring of Pyrimidifen using deuterated reagents and solvents", "Step 2: Formation of intermediate product through coupling reactions", "Step 3: Further coupling reactions to form Pyrimidifen-d5", "Step 4: Purification of the final product"] } | |
CAS RN |
1794979-20-6 |
Product Name |
Pyrimidifen-d5 |
Molecular Formula |
C20H28ClN3O2 |
Molecular Weight |
382.944 |
IUPAC Name |
5-chloro-N-[2-[2,3-dimethyl-4-[2-(1,1,2,2,2-pentadeuterioethoxy)ethyl]phenoxy]ethyl]-6-ethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H28ClN3O2/c1-5-17-19(21)20(24-13-23-17)22-10-12-26-18-8-7-16(9-11-25-6-2)14(3)15(18)4/h7-8,13H,5-6,9-12H2,1-4H3,(H,22,23,24)/i2D3,6D2 |
InChI Key |
ITKAIUGKVKDENI-QKLSXCJMSA-N |
SMILES |
CCC1=C(C(=NC=N1)NCCOC2=C(C(=C(C=C2)CCOCC)C)C)Cl |
synonyms |
5-Chloro-N-[2-[4-(2-ethoxyethyl-d5)-2,3-dimethylphenoxy]ethyl]-6-ethyl-4-pyrimidinamine; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




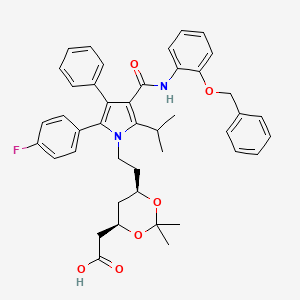
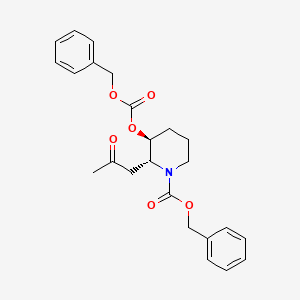

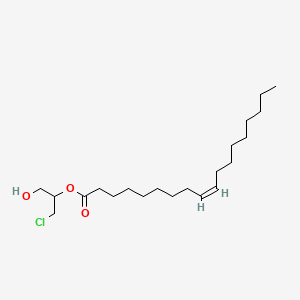
![2-(4-Methoxybenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B587436.png)
